6-(Benzyloxy)-1-methyl-1,3-benzodiazole
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Overview
Description
6-(Benzyloxy)-1-methyl-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The benzyloxy group attached to the benzodiazole ring enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-methyl-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzyl alcohol and benzyl chloride.
Formation of Benzyl Ether: The first step involves the formation of the benzyloxy group by reacting 2-aminobenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclization: The resulting benzyloxy derivative undergoes cyclization with a methylating agent, such as methyl iodide, to form the 1-methyl-1,3-benzodiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1-methyl-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Scientific Research Applications
6-(Benzyloxy)-1-methyl-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1-methyl-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
6-(Benzyloxy)-1-methyl-1,3-benzodiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzimidazole, 6-benzyloxyindole, and other benzodiazole derivatives.
Uniqueness: The presence of the benzyloxy group and the 1-methyl substitution confer unique chemical and biological properties, making it distinct from other benzodiazole derivatives.
Properties
IUPAC Name |
1-methyl-6-phenylmethoxybenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-11-16-14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLJMKOQAGNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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